molecular formula C14H18N2O2S2 B2389872 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219914-83-6

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2389872
CAS No.: 1219914-83-6
M. Wt: 310.43
InChI Key: CIBGVYAPQVICPY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that features a urea backbone substituted with methoxyethyl and thiophenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of appropriate isocyanates with amines. A possible synthetic route could involve:

    Starting Materials: 2-methoxyethylamine, thiophen-2-ylmethylamine, thiophen-3-ylmethylamine, and an appropriate isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted ureas.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and thiophenylmethyl groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of thiophene.

    1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group.

    1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the thiophen-2-ylmethyl group.

Uniqueness

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of both thiophen-2-ylmethyl and thiophen-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-18-6-5-16(10-12-4-8-19-11-12)14(17)15-9-13-3-2-7-20-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBGVYAPQVICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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